N-(3-chloro-4-fluorophenyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-(1,1-dioxothiolan-3-yl)-5-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O3S/c21-16-10-14(6-7-17(16)22)23-20(26)18-11-19(13-4-2-1-3-5-13)25(24-18)15-8-9-29(27,28)12-15/h1-7,10-11,15H,8-9,12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECCHYJBJHOESW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F2465-0150 is the GABAA α5 receptor . This receptor is a subtype of the GABAA receptors, which are ligand-gated ion channels involved in inhibitory neurotransmission in the central nervous system.
Mode of Action
F2465-0150 acts as a negative allosteric modulator (NAM) of GABAA α5 receptors. This means it binds to a site on the receptor different from the active site, and its binding decreases the receptor’s activity. The modulation of GABAA α5 receptors by F2465-0150 is associated with a pharmacological profile distinct from conventional antidepressant therapies.
Biochemical Pathways
The modulation of gabaa α5 receptors can influence various neuronal processes, potentially affecting mood and cognition.
Pharmacokinetics
The principles of pharmacokinetics, includingabsorption, distribution, metabolism, and excretion (ADME) , are crucial for understanding the bioavailability and therapeutic potential of any drug.
Result of Action
In a chronic mild stress model of depression, F2465-0150 demonstrated rapid and sustained reversal of chronic stress-induced depressive-like symptoms, including anhedonia, anxiety, and cognitive impairment. The onset and robustness of the antidepressive effect were similar to ketamine, used as a positive control in the study.
Biological Activity
Enzyme Inhibition
Pyrazole-carboxamide derivatives have shown promise as enzyme inhibitors. This compound may interact with specific enzymes, potentially altering their activity and leading to various biological effects. For instance, it could potentially inhibit enzymes involved in cellular processes such as:
- Protein kinases
- Phosphatases
- Proteases
Anti-inflammatory Properties
Many pyrazole derivatives exhibit anti-inflammatory activities. The presence of the pyrazole ring and the carboxamide group in this compound suggests it may have similar properties . Potential mechanisms include:
- Inhibition of pro-inflammatory cytokine production
- Modulation of inflammatory signaling pathways
Antifungal Activity
Pyrazole-carboxamide compounds have demonstrated antifungal properties. In a study on structurally related compounds, researchers found significant inhibition of fungal growth . The table below summarizes the mycelial inhibition growth (MIG) of a similar pyrazole-carboxamide derivative against Colletotrichum gloeosporioides:
| Concentration (mM) | MIG (%) |
|---|---|
| 1 | 29.3 |
| 5 | 56.1 |
| 10 | 61.0 |
Potential Anticancer Activity
Some pyrazole derivatives have shown anticancer properties. While specific studies on this compound are not available, structurally similar molecules have demonstrated:
- Inhibition of cancer cell proliferation
- Induction of apoptosis in cancer cells
- Modulation of cell signaling pathways involved in cancer progression
Structure-Activity Relationship
The biological activity of N-(3-chloro-4-fluorophenyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide is likely influenced by its structural features:
- Pyrazole ring : Core structure contributing to various biological activities
- Carboxamide group : May enhance binding to target proteins
- Chloro and fluoro substituents : Could improve metabolic stability and membrane permeability
- Phenyl groups : May contribute to protein-ligand interactions
Future Research Directions
To fully elucidate the biological activity of this compound, further studies are needed:
- In vitro enzyme assays : To identify specific molecular targets
- Cell-based assays : To evaluate effects on various cell types and pathways
- In vivo studies : To assess efficacy and toxicity in animal models
- Structure-activity relationship studies : To optimize the compound's properties
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Below is a systematic comparison of the target compound with related pyrazole and sulfolane-containing derivatives, emphasizing structural variations, synthetic routes, and biological activity (where available).
Table 1: Structural and Functional Comparison
Key Observations
Core Modifications: The sulfolane moiety (1,1-dioxothiolan-3-yl) in the target compound distinguishes it from analogs with simpler alkyl/aryl substitutions (e.g., methyl in or quinoline in ). This group improves solubility and may reduce off-target interactions .
Substituent Effects: Halogenation: The 3-chloro-4-fluorophenyl group in the target compound provides a balance of lipophilicity and electronegativity, similar to 2,4-difluorophenyl in , which enhances membrane permeability. Aromatic vs. Heterocyclic Substitutions: Quinoline () and thiophene () substitutions introduce π-π stacking capabilities, whereas phenyl groups (as in the target compound) prioritize hydrophobic interactions.
Biological Activity Trends :
- Pyrazole-carboxamides with halogenated aryl groups (e.g., ) often exhibit herbicidal or antimicrobial activity, while hybrid structures (e.g., thiophene-pyrazole in ) show promise in oncology.
- The absence of reported activity for the target compound highlights a gap in current research, necessitating in vitro assays (e.g., kinase profiling or receptor binding studies).
Preparation Methods
Hydrazine Precursor Synthesis
The thiolan-3-yl hydrazine precursor is synthesized from tetrahydrothiophen-3-ol through mesylation and subsequent nucleophilic displacement with hydrazine (Scheme 1):
-
Mesylation : Tetrahydrothiophen-3-ol reacts with methanesulfonyl chloride in dichloromethane (DCM) at 0°C, yielding the mesylate intermediate.
-
Hydrazine displacement : The mesylate is treated with excess hydrazine hydrate in ethanol at 60°C for 12 hours.
Table 1: Reaction Conditions for Hydrazine Synthesis
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | MsCl, Et₃N | DCM | 0°C → RT | 2 h | 85% |
| 2 | NH₂NH₂·H₂O | EtOH | 60°C | 12 h | 78% |
Pyrazole Ring Formation
The hydrazine derivative reacts with ethyl 3-oxo-3-phenylpropanoate under acidic conditions to form the pyrazole core (Scheme 2):
-
Conditions : HCl (conc.) in ethanol, reflux for 6 hours.
-
Regioselectivity : The β-ketoester dictates substituent placement, with the phenyl group occupying position 5 and the ester at position 3.
Table 2: Pyrazole Cyclocondensation Optimization
| Entry | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|---|
| 1 | HCl | EtOH | 80 | 6 | 72% |
| 2 | H₂SO₄ | Toluene | 110 | 4 | 65% |
| 3 | AcOH | MeCN | 70 | 8 | 68% |
Oxidation of Thiolan to Sulfolane
The tetrahydrothiophene (thiolan) ring is oxidized to the sulfolane derivative using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (Scheme 3):
-
Conditions : 2.2 equiv mCPBA, DCM, 0°C → RT, 12 hours.
-
Monitoring : Reaction progress tracked via TLC (Rf = 0.3 in 7:3 hexane:EtOAc).
Table 3: Oxidation Efficiency with Varied Oxidants
| Oxidant | Equiv | Solvent | Temp (°C) | Yield |
|---|---|---|---|---|
| mCPBA | 2.2 | DCM | 0→25 | 88% |
| H₂O₂ | 5.0 | AcOH | 50 | 62% |
| KMnO₄ | 3.0 | H₂O/acetone | 0 | 45% |
Hydrolysis of Ester to Carboxylic Acid
The ethyl ester at position 3 is hydrolyzed to the carboxylic acid using NaOH in tetrahydrofuran (THF)/water (Scheme 4):
-
Conditions : 2M NaOH, THF/H₂O (4:1), 60°C, 4 hours.
-
Workup : Acidification with HCl (1M) to pH 2 precipitates the acid.
Table 4: Ester Hydrolysis Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| NaOH | THF/H₂O (4:1) | 60 | 4 | 95% |
| LiOH | MeOH/H₂O (3:1) | 50 | 6 | 89% |
| KOH | EtOH/H₂O (2:1) | 70 | 3 | 82% |
Carboxamide Formation via Coupling Reaction
The carboxylic acid is activated with HATU and coupled with 3-chloro-4-fluoroaniline in dimethylformamide (DMF) (Scheme 5):
-
Conditions : HATU (1.5 equiv), DIPEA (2.0 equiv), DMF, RT, 3 hours.
-
Purification : Column chromatography (SiO₂, 1:1 hexane:EtOAc).
Table 5: Amide Coupling Reagent Comparison
| Reagent | Equiv | Base | Solvent | Yield |
|---|---|---|---|---|
| HATU | 1.5 | DIPEA | DMF | 92% |
| EDCl | 2.0 | HOAt | DCM | 75% |
| DCC | 2.0 | DMAP | THF | 68% |
Spectroscopic Characterization and Validation
Critical analytical data for intermediates and the final compound:
-
1H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrazole-H), 7.45–7.30 (m, 5H, Ph), 3.80–3.60 (m, 2H, sulfolane), 2.95–2.75 (m, 2H, sulfolane).
Scale-Up Considerations and Process Optimization
Catalytic Efficiency in Suzuki Coupling (If Applicable)
While the Knorr method is preferred for small-scale synthesis, large-scale production may utilize Suzuki coupling for introducing the phenyl group:
Table 6: Pd Catalyst Loading Impact
| Pd(OAc)₂ (mol%) | Ligand | Yield |
|---|---|---|
| 0.7 | SPhos | 89% |
| 2.0 | PPh₃ | 78% |
| 5.0 | None | 45% |
Recycling of Solvents and Catalysts
-
THF Recovery : Distillation under reduced pressure achieves >90% recovery.
-
Pd Removal : Activated charcoal treatment reduces Pd residues to <5 ppm.
Comparative Analysis of Synthetic Routes
Route A (Knorr Cyclocondensation):
-
Advantages : High regioselectivity, minimal purification.
-
Disadvantages : Limited scalability for thiolan hydrazine synthesis.
Route B (Suzuki Coupling):
Q & A
Q. Challenges :
- Low regioselectivity during pyrazole ring formation.
- Side reactions during sulfonation (e.g., over-oxidation).
- Steric hindrance during aryl coupling.
Q. Solutions :
- Use of regioselective catalysts (e.g., CuI for cycloaddition).
- Controlled oxidation conditions (e.g., H₂O₂ at 0–5°C).
- Microwave-assisted synthesis to enhance coupling efficiency .
Advanced: How can researchers investigate the biological targets and mechanisms of action for this compound?
- Molecular Docking : Computational modeling to predict binding affinity with enzymes (e.g., kinases) or receptors.
- Enzyme Assays : In vitro inhibition assays (e.g., IC₅₀ determination against cancer-related kinases).
- Cellular Studies : Apoptosis assays (Annexin V/PI staining) and Western blotting to track signaling pathways .
Advanced: How do structural modifications (e.g., halogen substitution) influence biological activity?
- Fluorine/Chlorine Effects : Enhance lipophilicity and metabolic stability. Fluorine at the 4-position improves target binding via electrostatic interactions.
- Thiolane Sulfone : Increases solubility and modulates pharmacokinetics. Comparative studies with non-sulfonated analogs show reduced bioavailability in vivo .
Advanced: What methodologies are used to quantify this compound in biological matrices during pharmacokinetic studies?
- LC-MS/MS : Liquid chromatography-tandem mass spectrometry with deuterated internal standards for precision.
- Sample Preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 columns).
- Validation : Follows FDA guidelines for linearity (1–1000 ng/mL), accuracy (>90%), and inter-day precision (<15% RSD) .
Advanced: How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Meta-Analysis : Cross-referencing assay conditions (e.g., ATP concentrations in kinase assays).
- Orthogonal Assays : Validate results using alternate methods (e.g., SPR vs. fluorescence polarization).
- Structural Confirmation : Ensure compound integrity via NMR retesting to rule out degradation .
Advanced: What factors influence the compound’s stability under varying storage conditions?
- Light/Temperature : Degrades under UV light; store at –20°C in amber vials.
- pH Sensitivity : Hydrolysis of the carboxamide group occurs at pH < 3 or > 10.
- Excipients : Lyophilization with trehalose improves long-term stability .
Advanced: What in vitro models are appropriate for preliminary toxicity profiling?
- Hepatotoxicity : HepG2 cell viability assays (MTT/WST-1).
- Cardiotoxicity : hERG channel inhibition assays (patch-clamp).
- Genotoxicity : Ames test (bacterial reverse mutation) .
Advanced: How can computational tools aid in SAR studies for this compound?
- QSAR Modeling : Predict activity based on electronic (HOMO/LUMO) and steric descriptors (molar refractivity).
- ADMET Prediction : Software like SwissADME forecasts absorption, CYP450 interactions, and BBB permeability.
- Dynamics Simulations : MD simulations (e.g., GROMACS) to study binding kinetics over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
